molecular formula C14H12F3N3O3 B2996972 methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 477851-27-7

methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

Cat. No.: B2996972
CAS No.: 477851-27-7
M. Wt: 327.263
InChI Key: RZRSSJGQIQFQOO-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 338975-50-1) is a pyrazole-derived molecule with a trifluoromethyl group, a phenyl substituent at the 1-position, and a methyl acetate side chain. Its molecular formula is C₈H₈F₃N₃O₃, with a molecular weight of 251.16 g/mol. Key properties include a predicted density of 1.55±0.1 g/cm³ and a pKa of 9.09±0.40, indicating moderate basicity . It is supplied by research chemical vendors such as Key Organics Ltd. and Ryan Scientific, Inc., suggesting its use in pharmaceutical or agrochemical research .

Properties

IUPAC Name

methyl 2-[[3-oxo-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-23-11(21)8-18-7-10-12(14(15,16)17)19-20(13(10)22)9-5-3-2-4-6-9/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMDXQILDQYORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=C(NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate, also known by its CAS number 477851-27-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C14H12F3N3O3\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

Key Characteristics:

PropertyValue
Molecular Weight327.26 g/mol
Purity>97%
CAS Number477851-27-7
IUPAC Namemethyl 2-{[(4Z)-5-oxo-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino]acetate

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Antioxidant Properties : Preliminary studies indicate that it possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit antimicrobial properties, suggesting that this compound may also have similar effects.

Research Findings and Case Studies

Recent studies have focused on the pharmacological effects of this compound. Below are key findings from the literature:

Antioxidant and Antimicrobial Activity

A study evaluated the antioxidant capacity and antimicrobial activity of pyrazole derivatives similar to this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, showcasing the potential for development as an antimicrobial agent .

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition was confirmed through both enzymatic assays and cellular models . The potential implications for cancer therapy and autoimmune diseases were highlighted.

In Vivo Studies

In vivo studies involving animal models have shown that this compound can reduce inflammatory markers and improve metabolic profiles in treated subjects. These findings suggest a promising avenue for therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Methyl-Substituted Pyrazole Analogs

Compound: Methyl 2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate (CAS 320415-85-8)

  • Structural Difference : A methyl group replaces the phenyl substituent at the pyrazole’s 1-position.
  • Molecular Formula : C₉H₁₀F₃N₃O₃ (MW: 265.19 g/mol).
  • Properties : Lower density (1.45±0.1 g/cm³ ) and significantly reduced pKa (5.49±0.20 ) compared to the target compound, likely due to reduced steric hindrance and electronic effects from the methyl group .
  • Applications : Similar suppliers (Matrix Scientific, Key Organics) imply overlapping research applications, though the lower pKa may enhance stability under acidic conditions.

Ester-Modified Derivatives

Compound: Butyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzoate (CAS 362680-03-3)

  • Structural Differences :
    • Butyl ester replaces the methyl acetate group.
    • Chlorobenzoate and 3,4-dimethylphenyl substituents introduce bulk and lipophilicity.
  • Implications: The butyl group increases molecular weight and likely solubility in non-polar solvents, while the chloro and dimethyl groups may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

Trifluoromethyl-Containing Agrochemicals

Compound : CGA 279202 (Alternate name for a pesticide)

  • Structural Differences: Features a triazine ring instead of pyrazole, with methoxyimino and trifluoroethoxy groups.
  • Applications : Explicitly used as a pesticide, targeting different biochemical pathways (e.g., acetolactate synthase inhibition in plants) compared to pyrazole-based compounds .

Physical Properties

Property Target Compound (338975-50-1) 1-Methyl Analog (320415-85-8) Butyl Ester (362680-03-3)
Molecular Weight (g/mol) 251.16 265.19 ~450 (estimated)
Density (g/cm³) 1.55 1.45 N/A
pKa 9.09 5.49 N/A

Research and Application Insights

  • Pharmaceutical Potential: The target compound’s pyrazole-trifluoromethyl motif is common in kinase inhibitors or anti-inflammatory agents. Its phenyl group may enhance π-π stacking in drug-receptor interactions.
  • Agrochemical Relevance : The triazine-based CGA 279202 demonstrates that trifluoromethyl groups are versatile in pesticidal design, though pyrazole derivatives may target different pathways .
  • Stability and Formulation : The 1-methyl analog’s lower pKa suggests better stability in acidic environments (e.g., gastric conditions), while the target compound’s higher basicity may favor specific ionizable formulations .

Q & A

Basic: How can the synthesis of methyl 2-... be optimized for higher yield?

Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, stoichiometry, and temperature. Evidence from analogous pyrazolone syntheses suggests refluxing in acetic acid with sodium acetate (1:1 molar ratio) for 3–5 hours to promote cyclocondensation . Post-reaction purification via recrystallization from DMF/acetic acid (7:3 v/v) improves purity . For coupling steps (e.g., amide formation), carbodiimide-mediated reactions in dichloromethane with triethylamine as a base at 273 K enhance efficiency . Yield tracking via HPLC (≥98% purity threshold) is recommended .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR (¹H/¹³C, DEPT-135) to confirm hydrogenation patterns and trifluoromethyl group integration .
  • FTIR to verify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Single-crystal X-ray diffraction for absolute configuration determination, especially for resolving tautomeric forms in the pyrazolone ring .

Advanced: How to resolve contradictions in NMR data between theoretical and experimental results?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • Computational modeling (DFT) to compare theoretical/experimental chemical shifts .
  • Cross-validation with X-ray data to confirm dominant tautomers observed in the solid state .

Advanced: What strategies can elucidate the reaction mechanism for forming the pyrazolone ring?

Methodological Answer:
Mechanistic studies require:

  • Kinetic profiling (e.g., in situ FTIR or LC-MS) to track intermediate formation.
  • Isotopic labeling (e.g., ¹⁵N/¹³C) to trace cyclization pathways.
  • Density Functional Theory (DFT) simulations to model transition states and activation barriers . Evidence from similar syntheses highlights acetic acid’s dual role as solvent and proton donor for imine-enamine tautomerism .

Basic: What are common impurities encountered during synthesis, and how to mitigate them?

Methodological Answer:
Key impurities include:

  • Unreacted starting materials (e.g., 3-formylindole derivatives), removable via column chromatography (silica gel, ethyl acetate/hexane).
  • By-products from over-alkylation or oxidation, minimized by inert atmosphere (N₂/Ar) and controlled stoichiometry .
  • Hydrates/solvates , addressed by drying under vacuum (40–50°C) post-recrystallization .

Advanced: How to analyze the crystal structure to confirm molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Dihedral angles between aromatic rings (e.g., pyrazolone vs. phenyl groups), critical for assessing steric repulsion and planarity .
  • Hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs), stabilizing supramolecular assemblies .
  • Torsional parameters for trifluoromethyl groups, which influence electron-withdrawing effects .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Recrystallization efficiency depends on solubility gradients:

  • DMF/acetic acid (7:3) for high-polarity intermediates .
  • Dichloromethane/hexane for less polar derivatives via slow evaporation .
  • Ethanol/water for rapid crystallization, though purity may require iterative cycles .

Advanced: How to design a stability study under varying pH and temperature?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to pH 1–13 buffers (37–60°C) and monitor via HPLC-UV/Vis .
  • Kinetic modeling (Arrhenius plots) to predict shelf-life.
  • LC-MS to identify degradation products (e.g., hydrolysis of the ester or amide groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.